molecular formula C6H10N4O B2651553 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 955552-45-1

3-Amino-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2651553
CAS No.: 955552-45-1
M. Wt: 154.173
InChI Key: SNZOSICLOMXUDI-UHFFFAOYSA-N
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Description

3-Amino-1-ethyl-1H-pyrazole-4-carboxamide (CAS 955552-45-1) is a versatile pyrazole derivative with a molecular formula of C6H10N4O and a molecular weight of 154.17 g/mol. This compound serves as a valuable chemical building block in medicinal chemistry and agrochemical research. Its structure, featuring both an amino and a carboxamide functional group on the pyrazole core, makes it a key intermediate for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of substances with potential biological activity. Pyrazole-4-carboxamide derivatives have been investigated for their ability to reduce biofilm formation in strains of Staphylococcus aureus , a common pathogen responsible for persistent infections . Furthermore, studies on related pyrazole carboxamide structures have shown that they can exhibit antifungal properties by disrupting mitochondrial function in pathogens, potentially targeting key enzymes in the respiratory chain like succinate dehydrogenase (complex II) . The compound is also a precursor in diazotization and coupling reactions, which are fundamental for creating azo dyes and other heterocyclic systems such as pyrazoloazines . This product is intended for research purposes only and is not approved for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-ethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-2-10-3-4(6(8)11)5(7)9-10/h3H,2H2,1H3,(H2,7,9)(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZOSICLOMXUDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of the Pyrazole Carboxamide Scaffold in Heterocyclic Chemistry Research

The pyrazole (B372694) ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. sigmaaldrich.com When functionalized with a carboxamide group, it forms the pyrazole carboxamide scaffold, a structural motif renowned for its ability to interact with a wide array of biological targets. This scaffold's significance stems from its versatile synthetic accessibility and the diverse pharmacological activities its derivatives exhibit. biosynce.com

In medicinal chemistry, pyrazole carboxamide derivatives are investigated for a broad spectrum of therapeutic applications. biosynce.com Research has demonstrated their potential as antimicrobial, antitubercular, anti-inflammatory, and anticancer agents. biosynce.comfishersci.ca The specific arrangement of the amino and carboxamide groups on the pyrazole ring allows for a variety of intermolecular interactions, such as hydrogen bonding, which are crucial for binding to enzyme active sites. This has led to the development of potent enzyme inhibitors, including those targeting kinases, which are critical in cancer cell signaling pathways.

In the agrochemical sector, the pyrazole carboxamide scaffold is integral to the design of new pesticides. Specifically, it is a key component in a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the mitochondrial respiratory chain in fungi, providing effective crop protection. The adaptability of the pyrazole carboxamide structure allows for fine-tuning of its activity spectrum and environmental profile.

Historical Context of 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide in Synthetic Organic Chemistry

The history of pyrazole (B372694) synthesis dates back to the late 19th century, with Ludwig Knorr's work in 1883 being a seminal contribution. The synthesis of the specific 3-aminopyrazole-4-carboxamide core, the parent structure of the title compound, is built upon well-established principles of heterocyclic chemistry. One of the most common and historically significant methods involves the cyclization reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic compound.

For the synthesis of the 3-aminopyrazole-4-carboxamide core, a typical precursor is a derivative of cyanoacetamide or ethyl cyanoacetate (B8463686). fishersci.ca For instance, a common route involves the reaction of ethyl (ethoxymethylene)cyanoacetate with hydrazine, which upon cyclization, yields ethyl 3-amino-1H-pyrazole-4-carboxylate. This ester can then be converted to the corresponding carboxamide. An alternative pathway uses cyanoacetamide and N,N-dimethylformamide dimethyl acetal (B89532) to create an acyclic intermediate, which is then cyclized with hydrazine hydrate (B1144303) to form 3-amino-1H-pyrazole-4-carboxamide. fishersci.ca Patents have described one-pot methods to produce the hemisulfate salt of this core structure, highlighting its industrial relevance as an intermediate. fishersci.ca

The introduction of the ethyl group at the N1 position of the pyrazole ring, yielding 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide, represents a common synthetic strategy known as N-alkylation. This modification is a fundamental tactic in medicinal chemistry used to explore the structure-activity relationship (SAR) of a pharmacophore. By adding the ethyl group, researchers can alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, potentially enhancing its biological activity or optimizing its pharmacokinetic profile.

Table 1: Chemical and Physical Properties Note: Experimental data for this compound is not readily available in public chemical databases. The data presented below is for the parent compound, 3-Amino-1H-pyrazole-4-carboxamide (CAS 5334-31-6), with calculated values for the title compound included for reference.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀N₄O (Calculated)
Molecular Weight 154.17 g/mol (Calculated)
CAS Number 5334-31-6 (Parent Compound) bldpharm.com
Molecular Formula C₄H₆N₄O (Parent Compound) bldpharm.com
Molecular Weight 126.12 g/mol (Parent Compound) bldpharm.com
Synonyms 5-Amino-4-pyrazolecarboxamide (Parent Compound)

Overview of Research Trajectories for 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide

Classical and Modern Synthetic Routes to the Pyrazole Ring System

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These range from traditional condensation reactions to more complex multi-component and ring-closing strategies.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Carbonyl Compounds

The most prevalent and foundational method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or a β-ketonitrile. nih.gov This approach serves as the primary route to 3-aminopyrazole (B16455) precursors.

The synthesis of the 3-aminopyrazole-4-carboxylate core, a key intermediate, is often achieved by reacting hydrazine with an appropriate 1,3-dielectrophile. A common precursor is ethyl (ethoxymethylene)cyanoacetate or a similar activated acrylate. For instance, the reaction of ethyl (E)-2-cyano-3-ethoxyacrylate with hydrazine in ethanol (B145695) leads to the formation of ethyl 3-amino-1H-pyrazole-4-carboxylate with high yield. chemicalbook.com Similarly, 3-aminopyrazole-4-carboxamide can be synthesized in a one-pot method using malonamide (B141969) nitrile as a starting material. google.com

The general mechanism involves an initial nucleophilic attack by the hydrazine on one of the electrophilic centers, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. chim.it When a substituted hydrazine, such as ethylhydrazine, is used, a mixture of regioisomers can be formed, although reaction conditions can often be tuned to favor the desired N1-substituted product.

Table 1: Examples of Cyclization Reactions for Pyrazole Core Synthesis

Hydrazine Derivative1,3-DielectrophileProductYieldReference
HydrazineEthyl (E)-2-cyano-3-ethoxyacrylateEthyl 3-amino-1H-pyrazole-4-carboxylate99% chemicalbook.com
HydrazineMalonamide nitrile, Trimethyl orthoformate3-Amino-1H-pyrazole-4-carboxamideHigh google.com
Arylhydrazines4,4,4-Trifluoro-1-arylbutan-1,3-diones1,3,5-Trisubstituted Pyrazoles74–77% nih.gov

Multi-component Reaction Strategies for Pyrazole Core Formation

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. acs.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. nih.govbeilstein-journals.org These reactions often involve the in-situ generation of a 1,3-dielectrophile which then reacts with a hydrazine. nih.gov

A common MCR strategy for synthesizing pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, involves the reaction of an aldehyde, a β-ketoester, a hydrazine, and malononitrile. beilstein-journals.orgmdpi.com While not directly yielding the target molecule, these strategies highlight the versatility of MCRs in creating complex pyrazole-containing scaffolds. For instance, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can produce persubstituted pyrazoles. beilstein-journals.org These methods offer significant advantages over traditional multi-step syntheses by reducing the need for isolation of intermediates and minimizing waste. acs.org

Table 2: Multi-component Reactions for Pyrazole Analogue Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4CatalystProduct TypeReference
Aldehydeβ-ketoesterHydrazineMalononitrilePiperidinePyrano[2,3-c]pyrazole mdpi.com
Aldehydeβ-ketoesterHydrazine-Yb(PFO)₃Persubstituted Pyrazole beilstein-journals.org
Ethyl acetoacetateHydrazineImidazole--Pyrazole acs.org

Ring-Closing Approaches for this compound

Ring-closing reactions are another modern approach to forming cyclic structures. While less common for the direct synthesis of simple monocyclic pyrazoles like the title compound, they are instrumental in creating fused pyrazole systems and other complex analogues.

Ring-closing metathesis (RCM) is a prominent example, typically employed to construct larger rings or fused heterocyclic systems. ktu.edumdpi.com For instance, RCM has been used as a key step in synthesizing the 2,6-dihydropyrano[2,3-c]pyrazole ring system. ktu.eduarkat-usa.org This process involves preparing a diene substrate, such as a pyrazole bearing two alkenyl side chains, which is then treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to induce cyclization. ktu.eduarkat-usa.org

Another strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. These precursors, readily prepared from hydrazines and propargyl aldehydes or ketones, can be treated with molecular iodine to afford 4-iodopyrazoles in good yields. acs.org This method provides a direct route to functionalized pyrazoles through a ring-closing mechanism.

Functionalization and Substitution Strategies for the Carboxamide Moiety

Once the pyrazole core is established, subsequent functionalization is required to install the specific substituents of this compound. This involves creating the carboxamide at position 4 and adding the ethyl group at the N1 position.

Amination and Amidation Reactions at Position 4

The carboxamide group at the C4 position is typically introduced by converting a precursor functional group, most commonly a carboxylic acid or an ester. The synthesis of pyrazole-4-carboxamides often begins with the corresponding pyrazole-4-carboxylic acid. mdpi.comresearchgate.net This acid is activated, for example, by conversion to an acid chloride, and then reacted with an appropriate amine to form the amide bond. researchgate.net

Alternatively, the synthesis can start from an ester, such as ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net This ester can be hydrolyzed to the carboxylic acid, which is then subjected to amidation. Direct amidation of the ester is also possible. The synthesis of the amide directly from a nitrile precursor at the C4 position is another viable route. A one-pot method for producing 3-aminopyrazole-4-carboxamide hemisulfate directly from cyanoacetamide has been reported, demonstrating a streamlined approach to the core amide structure. google.com

Alkylation at the Pyrazole Nitrogen (N1) with Ethyl Groups

The final step in the synthesis of the title compound is the introduction of the ethyl group at the N1 position of the pyrazole ring. N-alkylation of unsymmetrical pyrazoles presents a challenge of regioselectivity, as the reaction can potentially occur at either of the two ring nitrogen atoms. researchgate.net

The outcome of the alkylation is influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions (alkylating agent, base, solvent). researchgate.netacs.org Generally, for pyrazoles with a bulky substituent at C3 or C5, the alkylation preferentially occurs at the less sterically hindered nitrogen. acs.org

Various methods have been developed to achieve selective N-alkylation. These include using alkyl halides (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate, or employing alternative electrophiles such as trichloroacetimidates under acidic conditions. researchgate.netsemanticscholar.org Enzymatic methods have also been reported, offering high regioselectivity (>99%) for pyrazole alkylation, including ethylation. nih.gov A catalyst-free Michael reaction has also been developed for highly regioselective N1-alkylation of 1H-pyrazoles. acs.org

Table 3: Methods for N-Alkylation of Pyrazoles

Pyrazole SubstrateAlkylating AgentCatalyst/BaseConditionsRegioselectivityReference
3-Substituted pyrazolesAlkyl/Aryl HalidesK₂CO₃DMSON1-selective researchgate.net
4-ChloropyrazolePhenethyl trichloroacetimidateBrønsted acid (CSA)1,2-DCE, 85 °CMixture of regioisomers semanticscholar.org
General PyrazolesHaloalkanesEngineered Enzyme Cascade->99% (N1) nih.gov
General PyrazolesMichael AcceptorsCatalyst-free->99.9:1 (N1/N2) acs.org

Derivatization of the Amino Group (C3)

The exocyclic amino group at the C3 position of the pyrazole ring is a key site for introducing molecular diversity. Its nucleophilic character allows for a variety of transformations, including acylation, alkylation, and diazotization, leading to a broad spectrum of functionalized analogues.

One common derivatization involves the acylation of the amino group. For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, demonstrating a straightforward method to introduce an acyl group. thieme-connect.com

Another powerful transformation of the C3-amino group is diazotization. Ethyl 3-amino-1H-pyrazole-4-carboxylate, an analogue of the title compound, can undergo diazotization to form a diazonium salt. researchgate.net This highly reactive intermediate can then be subjected to various coupling reactions. For example, it can be coupled with compounds containing active methylene (B1212753) groups to generate azo derivatives, which can subsequently be cyclized to form fused heterocyclic systems like pyrazolo[5,1-c] thieme-connect.comnih.govrsc.orgtriazines. researchgate.net This diazotization-coupling strategy is a cornerstone for creating complex polycyclic structures originating from the 3-aminopyrazole scaffold.

Furthermore, the C3-amino group can participate in palladium-catalyzed coupling reactions. This approach allows for the formation of C-N bonds with aryl or heteroaryl halides, significantly expanding the accessible chemical space. The choice of ligands and reaction conditions is crucial for achieving high yields and selectivity in these transformations. chim.it

The table below summarizes key derivatization reactions of the C3-amino group on pyrazole scaffolds.

Reaction TypeReagent/ConditionsProduct TypeReference
AcylationChloroacetyl chlorideN-acylated aminopyrazole thieme-connect.com
DiazotizationNaNO₂, HClPyrazole diazonium salt researchgate.net
Azo CouplingActive methylene compoundsAzo-linked pyrazoles researchgate.net
CyclizationIntramolecular reaction of azo derivativeFused pyrazolo-triazines researchgate.net

Chemoselective Transformations and Protecting Group Strategies

3-Aminopyrazole systems possess multiple nucleophilic sites, primarily the endocyclic N1 nitrogen and the exocyclic C3-amino group. This presents a significant challenge in achieving regioselectivity during functionalization. Chemoselective transformations, often guided by the choice of catalysts or protecting groups, are essential for controlling the reaction outcome.

A notable example of tunable chemoselectivity is the amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles. The reaction site can be switched between the endocyclic (N1) and exocyclic (C3-NH₂) nitrogens by modifying the reaction conditions.

Palladium Catalysis: Under palladium catalysis (e.g., Pd₂(dba)₃/Xantphos), the reaction selectively occurs at the cyclic secondary amino group (N1), yielding N1-substituted pyrazoles.

SNAr Conditions: In the presence of HCl, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, leading to exclusive amination at the primary exocyclic amino group (C3).

This condition-dependent selectivity provides a powerful tool for directing the synthesis towards the desired isomer. thieme-connect.com

Protecting group strategies are also fundamental for achieving chemoselectivity. An amino group can be temporarily converted into a less reactive form, such as a carbamate, to prevent it from reacting while other parts of the molecule are modified. nih.gov For instance, the Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be introduced to block the nucleophilicity of an amino function and later removed under acidic conditions. nih.govbeilstein-journals.org In the synthesis of complex pyrazole derivatives, protecting the N1 position can direct electrophilic attack to the C3-amino group, and vice-versa. For example, a complete regioselective N1 functionalization has been observed when the C3-amino group is protected. nih.gov

The following table illustrates the principle of chemoselectivity in aminopyrazole reactions.

ReagentConditionsMajor ProductSelectivity PrincipleReference
4-ChloroquinazolinePd₂(dba)₃/Xantphos, Na₂CO₃N1-arylated pyrazolePalladium-catalyzed N-arylation thieme-connect.com
4-ChloroquinazolineHClC3-amino-arylated pyrazoleAcid-catalyzed SNAr thieme-connect.com

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality into pyrazole-containing molecules is of great importance, particularly in drug discovery. Several stereoselective strategies have been developed to synthesize chiral analogues of this compound, often involving asymmetric catalysis or the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. wikipedia.org For example, tert-butanesulfinamide has been successfully used as a chiral auxiliary in the synthesis of novel pyrazole derivatives. rsc.orgnih.gov The key steps involve the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by a stereoselective addition of a nucleophile. After the desired stereocenter is set, the auxiliary is removed to yield the chiral product. rsc.orgnih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach. Methodologies for the synthesis of chiral pyrazolones bearing a tetrasubstituted stereocenter at the C4 position have been developed with great success. thieme-connect.com These often involve the nucleophilic addition of pyrazolin-5-ones to various electrophiles, guided by chiral organo- or metal-catalysts. rsc.orgresearchgate.net For instance, rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched allylic pyrazoles, which are valuable chiral building blocks. nih.gov

The table below outlines different approaches to stereoselective pyrazole synthesis.

MethodKey FeatureType of Chirality IntroducedReference
Chiral AuxiliaryUse of removable chiral group (e.g., tert-butanesulfinamide)Chiral center adjacent to the pyrazole ring rsc.orgnih.gov
Asymmetric CatalysisRhodium-catalyzed addition to allenesChiral N-allylic substituent nih.gov
Asymmetric CatalysisOrgano- or metal-catalyzed reactions of pyrazolin-5-onesQuaternary chiral center at C4 thieme-connect.comrsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and safe. These principles are increasingly being applied to the synthesis of heterocyclic compounds like 3-aminopyrazole-4-carboxamide.

One-pot synthesis is a key green strategy that reduces waste, saves time, and improves efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. A "one kettle way" clean production method for 3-aminopyrazole-4-carboxamide hemisulfate has been developed, starting from cyanoacetamide and morpholine. google.com This process minimizes solvent use and purification steps, aligning with green chemistry goals. google.com

The use of greener solvents is another important aspect. A patented one-pot method for the same compound utilizes water as the solvent, which is non-toxic, inexpensive, and environmentally safe, offering a significant advantage over traditional organic solvents. google.com Similarly, syntheses of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles have been optimized using ethanol, a renewable and less harmful solvent. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving product yields. dergipark.org.tr This technique has been successfully applied to the synthesis of various aminopyrazole derivatives and fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The efficiency of microwave heating reduces energy consumption and often allows for solvent-free reactions, further enhancing the green credentials of the synthesis. nih.govgsconlinepress.com

The table below highlights the application of green chemistry principles in pyrazole synthesis.

Green Chemistry PrincipleApplication ExampleAdvantageReference
One-Pot SynthesisSynthesis of 3-aminopyrazole-4-carboxamide from cyanoacetamideReduced waste, improved process efficiency google.com
Use of Green SolventsSynthesis using water or ethanol as the reaction mediumReduced toxicity and environmental impact nih.govgoogle.com
Microwave IrradiationSynthesis of pyrazolo[3,4-b]pyridines and other derivativesDrastically reduced reaction times, improved yields, lower energy use nih.govbeilstein-journals.orgdergipark.org.tr

Reactions of the Pyrazole Nucleus

The pyrazole ring in this compound is activated towards electrophilic attack by the electron-donating 3-amino group. The substitution pattern is directed by the existing substituents, making the C5 position the most probable site for electrophilic substitution.

Electrophilic Substitution Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org For aminopyrazole systems, this reaction typically occurs at the position ortho or para to the activating amino group. In the case of this compound, the C5 position is activated and sterically accessible. The reaction proceeds by attack of the pyrazole ring on the Vilsmeier reagent, a chloroiminium ion, which is typically generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the 5-formyl derivative. This protocol has been successfully applied to various N-arylpyrazoles containing an amino group, yielding useful pyrazole-based intermediates. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution on the pyrazole ring is generally uncommon unless the ring is substituted with strong electron-withdrawing groups or contains a suitable leaving group. The pyrazole nucleus in this compound is electron-rich due to the influence of the amino group, making it inherently deactivated towards nucleophilic attack. Consequently, this reaction pathway is not well-documented for this specific scaffold or its close analogs without further modification.

Reactions of the Amino Group

The 3-amino group is a primary nucleophilic center and is the site of शरीर's most versatile and widely reported reactions for this class of compounds.

Diazotization and Coupling Reactions

The primary aromatic amino group of aminopyrazoles can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid). This reaction is well-documented for the closely related analog, ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.netmedchemexpress.com The resulting pyrazolediazonium salt is an electrophilic intermediate that can undergo various subsequent reactions.

Azo Coupling: The diazonium salt can couple with electron-rich aromatic compounds (such as phenols and anilines) or compounds with active methylene groups to form highly colored azo compounds. researchgate.net For instance, the diazonium salt derived from ethyl 3-amino-1H-pyrazole-4-carboxylate has been shown to couple with 2-naphthol (B1666908) and ethyl cyanoacetate (B8463686). researchgate.net This reaction is a cornerstone in the synthesis of azo dyes.

Cyclization: Following coupling with active methylene compounds, intramolecular cyclization can occur to form fused heterocyclic systems. For example, the product from the coupling with ethyl cyanoacetate can be cyclized to form pyrazolo[5,1-c] researchgate.netresearchgate.netchim.ittriazine derivatives. researchgate.net

Coupling AgentReagent/ConditionsProduct TypeReference
2-NaphtholNaOH, 0-5°CAzo Dye researchgate.net
Ethyl CyanoacetateSodium Acetate (B1210297)Azo Compound researchgate.net
MalononitrileSodium AcetateAzo Compound researchgate.net
BenzoylacetonitrileSodium AcetateAzo Compound researchgate.net

This table is based on the reactivity of the analogous compound Ethyl 3-amino-1H-pyrazole-4-carboxylate.

Acylation and Alkylation of the Amino Group

Acylation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is a common strategy to introduce new functional groups or to protect the amino group. Studies on related aminopyrazoles have shown that acylation can sometimes lead to products substituted on the pyrazole ring nitrogens in addition to the exocyclic amino group, depending on the reaction conditions.

Alkylation: While less documented for this specific molecule, the 3-amino group is expected to undergo N-alkylation with alkyl halides. Furthermore, the pyrazole ring itself, particularly the N1 position (if unsubstituted), is a common site for alkylation. researchgate.net In the target molecule, the N1 position is already occupied by an ethyl group, directing any further alkylation towards the exocyclic amino group or the N2 position under specific conditions.

Reactions of the Carboxamide Functional Group

The 4-carboxamide group offers additional possibilities for derivatization, exhibiting reactivity typical of primary amides.

Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. This would yield 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid, a key intermediate for the synthesis of other derivatives, such as esters or different amides via coupling reactions.

Dehydration: Treatment with strong dehydrating agents, such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂), is expected to convert the primary carboxamide into the corresponding nitrile (3-amino-1-ethyl-1H-pyrazole-4-carbonitrile). This transformation is a standard procedure in organic synthesis for converting amides to nitriles.

While these reactions are characteristic of the carboxamide functional group, specific studies detailing these transformations on this compound are not extensively reported in the reviewed literature.

Hydrolysis and Esterification

Detailed experimental studies specifically documenting the hydrolysis and esterification of this compound are not extensively reported in the reviewed literature. However, the reactivity of the carboxamide and the potential for the formation of the corresponding carboxylic acid can be inferred from related compounds. For instance, the hydrolysis of the analogous ethyl 5-aminopyrazole-4-carboxylates to their corresponding carboxylic acids is a common step in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.govnih.gov This suggests that this compound could likely be hydrolyzed to 3-amino-1-ethyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions.

Subsequent esterification of this carboxylic acid would then be possible through standard methods, such as reaction with an alcohol in the presence of an acid catalyst. While direct esterification of the carboxamide is not a typical reaction, its conversion to the carboxylic acid opens the pathway for the synthesis of various ester derivatives.

Reduction of the Carboxamide

The general mechanism for the reduction of a primary amide with LiAlH₄ involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. This is followed by the formation of a complex with the aluminum species and subsequent elimination of an oxygen-containing leaving group, leading to an iminium ion intermediate. A second hydride attack on the iminium ion then yields the corresponding amine. ucalgary.ca

Applying this general principle, it can be postulated that the reduction of this compound with a strong reducing agent such as LiAlH₄ would yield 3-amino-1-ethyl-1H-pyrazole-4-methanamine. This transformation would provide a route to a new set of derivatives with a reactive aminomethyl group at the 4-position of the pyrazole ring.

Formation of Fused Heterocyclic Systems from this compound Precursors

This compound is a valuable building block for the synthesis of a variety of fused heterocyclic systems. The presence of the amino group ortho to a nitrogen atom of the pyrazole ring, along with the carboxamide function, allows for cyclization reactions to form bicyclic and polycyclic compounds of medicinal and industrial interest.

Pyrazolo[x,y-z]azine Derivatives

One of the most common applications of 3-aminopyrazole-4-carboxamide and its derivatives is in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are of significant interest due to their structural similarity to purines, which allows them to act as inhibitors for various enzymes. google.com

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ones can be achieved by reacting 3-aminopyrazole-4-carboxamides with various one-carbon synthons. For example, heating with formamide provides a direct route to the pyrazolo[3,4-d]pyrimidin-4-one core. google.com Another approach involves the reaction with urea, which also leads to the formation of the fused pyrimidine (B1678525) ring. nih.govresearchgate.net

A versatile method for producing a range of substituted pyrazolo[3,4-d]pyrimidin-4-ones involves the initial cyclization of a 5-aminopyrazole-4-carboxylic acid with acetic anhydride (B1165640) to form a pyrazolo[3,4-d] nih.govresearchgate.netoxazin-4-one intermediate. This intermediate can then be reacted with various nucleophiles, such as aromatic amines, to yield N-substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov

PrecursorReagent(s)Fused Heterocycle FormedReference(s)
5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acidAcetic anhydride, then aromatic amines5-Aryl-3,6-dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one nih.gov
3-Aminopyrazole-4-carboxamideFormamidePyrazolo[3,4-d]pyrimidin-4-one google.com
5-Aminopyrazole-4-carboxamideUrea1H-Pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione nih.gov

Imidazo[x,y-z]pyrazole Derivatives

The synthesis of imidazo[1,2-b]pyrazoles can be achieved from 3-aminopyrazole precursors. A common method involves the reaction of a 3-aminopyrazole with an α-haloketone. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom of the pyrazole ring, followed by an intramolecular cyclization between the amino group and the ketone carbonyl, and subsequent dehydration to form the aromatic imidazo[1,2-b]pyrazole ring system.

Another powerful method for the synthesis of substituted imidazo[1,2-b]pyrazoles is the Groebke–Blackburn–Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid and allows for the rapid construction of a library of diversely substituted imidazo[1,2-b]pyrazoles. beilstein-journals.org

PrecursorReagent(s)Fused Heterocycle FormedReference(s)
5-Aminopyrazole-4-carbonitrileAldehyde, Isocyanide, TFASubstituted 1H-Imidazo[1,2-b]pyrazoles beilstein-journals.orgnih.gov
3-Aminopyrazoleα-HaloketoneSubstituted Imidazo[1,2-b]pyrazoleGeneral synthetic route

Other Fused Heterocycles

The reactivity of 3-aminopyrazole-4-carboxamide precursors also allows for the synthesis of other fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These can be synthesized through the reaction of 5-aminopyrazoles with 1,3-dielectrophilic reagents like α,β-unsaturated ketones or 1,3-diketones. mdpi.comnih.gov The reaction with an α,β-unsaturated ketone, for instance, typically proceeds via a Michael addition of the 5-aminopyrazole, followed by an intramolecular cyclization and dehydration/oxidation to form the pyrazolo[3,4-b]pyridine ring. nih.gov

The specific regiochemical outcome of these cyclization reactions can sometimes be influenced by the substitution pattern on the pyrazole ring and the reaction conditions employed.

PrecursorReagent(s)Fused Heterocycle FormedReference(s)
5-Amino-1-phenylpyrazoleα,β-Unsaturated ketone, ZrCl₄4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine mdpi.com
5-Aminopyrazole1,3-DiketoneSubstituted 1H-Pyrazolo[3,4-b]pyridine nih.gov
5-Amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrileBenzoylacetoneSubstituted Pyrazolo[3,4-b]pyridine nih.gov

Structural Characterization and Spectroscopic Analysis of 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The proton NMR (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide, distinct signals are expected for the ethyl group, the pyrazole (B372694) ring proton, the amino group, and the carboxamide group.

The N-ethyl group will present as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. The pyrazole ring possesses a single proton at the C5 position, which is expected to appear as a singlet. The protons of the primary amino (-NH₂) and carboxamide (-CONH₂) groups will typically appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
CH₃ (ethyl)~1.3 - 1.5Triplet (t)~7.2Coupled to the adjacent CH₂ group.
CH₂ (ethyl)~4.1 - 4.3Quartet (q)~7.2Coupled to the adjacent CH₃ group.
H5 (pyrazole ring)~7.8 - 8.1Singlet (s)-Aromatic proton on the pyrazole ring.
NH₂ (amino)~5.5 - 6.5Broad Singlet (br s)-Exchangeable with D₂O. Shift is solvent dependent.
CONH₂ (carboxamide)~7.0 - 7.5Two Broad Singlets (br s)-Exchangeable with D₂O. Protons may be non-equivalent due to restricted rotation.

The carbon-13 NMR (¹³C NMR) spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The molecule this compound contains six unique carbon atoms.

The ethyl group carbons will appear in the aliphatic region. The pyrazole ring carbons will resonate in the aromatic/heteroaromatic region, with their specific shifts influenced by the nitrogen atoms and the amino and carboxamide substituents. The C3 carbon, attached to the amino group and two nitrogen atoms, is expected to be significantly downfield. The carbonyl carbon of the carboxamide group will have the most downfield chemical shift, typically appearing above 160 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

AssignmentPredicted Chemical Shift (δ, ppm)Notes
CH₃ (ethyl)~15Aliphatic carbon.
CH₂ (ethyl)~45Aliphatic carbon attached to N1.
C4 (pyrazole ring)~105Shielded carbon of the pyrazole ring.
C5 (pyrazole ring)~140Aromatic carbon attached to a proton.
C3 (pyrazole ring)~155Deshielded by the amino group and adjacent nitrogens.
C=O (carboxamide)~165Carbonyl carbon, typically the most downfield signal.

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex structures.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this molecule, a cross-peak between the CH₃ triplet and the CH₂ quartet of the ethyl group would be the primary observation, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations for the C5-H5 bond of the pyrazole ring and the CH₃ and CH₂ groups of the ethyl substituent. nih.gov

The CH₂ protons of the ethyl group would show a correlation to the C5 of the pyrazole ring, confirming the N1 substitution.

The pyrazole H5 proton would correlate to the C3 and C4 carbons.

The amino (NH₂) protons could show correlations to C3 and C4.

The carboxamide (CONH₂) protons would show correlations to the C4 and carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the CH₂ protons of the ethyl group and the H5 proton of the pyrazole ring, confirming the N1-ethyl substitution pattern.

Regarding tautomerism, the parent compound, 3-amino-1H-pyrazole-4-carboxamide, can exist in different tautomeric forms (amino-imino tautomerism). However, the presence of the ethyl group at the N1 position effectively "locks" the pyrazole ring, preventing the annular tautomerism that is common in NH-pyrazoles. nih.gov

¹⁵N NMR Spectroscopy: This technique provides direct information about the nitrogen atoms in a molecule. The ¹⁵N NMR spectrum of this compound would show three distinct signals corresponding to the two pyrazole ring nitrogens (N1 and N2) and the exocyclic amino nitrogen. The chemical shifts are sensitive to hybridization and chemical environment. scilit.compsu.edu N-alkylation is known to cause significant upfield shifts for the alkylated nitrogen atom. researchgate.net ¹H-¹⁵N HMBC experiments would be used to assign these signals by observing correlations from nearby protons (e.g., ethyl CH₂ to N1).

¹⁹F NMR Spectroscopy: For fluorinated analogues of the title compound, ¹⁹F NMR is a highly sensitive and informative technique. rsc.org Fluorine has a wide chemical shift range, making it an excellent probe for structural analysis. nih.govhuji.ac.il If, for example, a fluoroalkyl group was attached to N1 or a fluorine atom was substituted elsewhere, the ¹⁹F NMR spectrum would provide a distinct signal for each unique fluorine environment. Furthermore, the observation of through-bond ¹H-¹⁹F and ¹³C-¹⁹F coupling constants would provide definitive evidence for the location of the fluorine substituent. nih.govresearchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands.

The N-H stretching region (3500-3200 cm⁻¹) would be complex, showing absorptions for the asymmetric and symmetric stretches of the primary amino group (-NH₂) and the N-H stretch of the secondary amide (-CONH-). A strong, sharp absorption corresponding to the C=O stretch (Amide I band) of the carboxamide is expected around 1680-1640 cm⁻¹. The N-H bending vibration (Amide II band) typically appears around 1640-1550 cm⁻¹. Other significant absorptions include C-H stretches for the ethyl group and the aromatic pyrazole ring, and C=N/C=C stretching vibrations from the ring itself. nih.govresearchgate.netresearchgate.net

Table 3: Predicted IR Absorption Bands for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3450 - 3200N-H Stretching-NH₂ (asymmetric & symmetric), -CONH-
3000 - 2850C-H StretchingEthyl group (aliphatic)
~3100C-H StretchingPyrazole ring (aromatic)
1680 - 1640C=O Stretching (Amide I)-CONH₂
1640 - 1550N-H Bending (Amide II)-CONH₂
1600 - 1450C=C and C=N StretchingPyrazole ring

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

For this compound (C₆H₁₀N₄O), the calculated monoisotopic mass is approximately 154.085 Da.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 154. The fragmentation pattern of pyrazoles is complex but often involves cleavage of the N-N bond and loss of substituents. rsc.org Common fragmentation pathways for this molecule could include:

Loss of an ethyl radical (•C₂H₅) leading to a fragment at m/z 125.

Loss of the carboxamide group as a radical (•CONH₂) resulting in a fragment at m/z 110.

Alpha-cleavage within the ethyl group, leading to the loss of a methyl radical (•CH₃) to give a fragment at m/z 139.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. researchgate.netdergipark.org.tr For example, an HRMS measurement of 154.0855 would confirm the formula C₆H₁₀N₄O, distinguishing it from other compounds with the same nominal mass.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound.

m/zProposed Fragment IonFormula
154[M]⁺[C₆H₁₀N₄O]⁺
139[M - CH₃]⁺[C₅H₇N₄O]⁺
125[M - C₂H₅]⁺[C₄H₅N₄O]⁺
110[M - CONH₂]⁺[C₅H₈N₃]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole-4-carboxamide derivatives provides significant insight into the expected molecular geometry, intermolecular interactions, and packing in the solid state.

Studies on derivatives such as N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide and various other substituted pyrazole carboxamides reveal common structural motifs. nih.govresearchgate.net The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is typically planar. The substituents at positions 1, 3, and 4, including the ethyl group, amino group, and carboxamide moiety, will have specific orientations relative to this ring.

Intramolecular and intermolecular hydrogen bonds are expected to play a crucial role in the crystal packing of this compound. The amino group (NH₂) and the carboxamide group (-CONH₂) are excellent hydrogen bond donors and acceptors. It is highly probable that these functional groups will engage in hydrogen bonding, forming dimers or extended networks that stabilize the crystal lattice. For instance, crystallographic studies of similar compounds often show the formation of hydrogen-bonded layers or chains. researchgate.net

The crystal system and space group for pyrazole derivatives can vary widely depending on the nature and size of the substituents, which influence the molecular packing. Common crystal systems observed for similar small organic molecules include monoclinic and triclinic. researchgate.netresearchgate.net

Table 1: Representative Crystallographic Data for Related Pyrazole Carboxamide Derivatives

CompoundCrystal SystemSpace GroupUnit Cell ParametersReference
N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamideMonoclinicP2₁/ca = 10.12 Å, b = 15.45 Å, c = 11.89 Å, β = 109.3° nih.gov
3-(difluoromethyl)-N-(mesitylcarbamoyl)-1-methyl-1H-pyrazole-4-carboxamideTriclinicP-1a = 8.23 Å, b = 9.87 Å, c = 10.54 Å, α = 78.9°, β = 85.4°, γ = 70.2° researchgate.net
3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamideMonoclinicP2₁a = 4.855 Å, b = 9.026 Å, c = 7.092 Å, β = 103.267° researchgate.net

Chromatographic Techniques for Purity and Separation (HPLC, TLC, Chiral Chromatography)

Chromatographic techniques are indispensable for the purification, separation, and purity assessment of this compound and its derivatives. The choice of technique depends on the specific requirements, such as the scale of purification, the need for quantitative analysis, or the separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis and purification of pyrazole derivatives. For a compound like this compound, which possesses polar functional groups, reversed-phase HPLC is a common and effective method. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to ensure the ionization state of the amino group is consistent, leading to sharper peaks and better reproducibility. sielc.com

A method for a closely related compound, 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid, utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, and a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This highlights the suitability of reversed-phase methods for this class of compounds.

Table 2: Example HPLC Conditions for Analysis of Related Pyrazole Derivatives

ParameterCondition
ColumnNewcrom R1 (Reverse-Phase)
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid
DetectionUV at a specific wavelength (e.g., 254 nm)
ApplicationPurity assessment and separation of impurities

Data based on a method for a structurally similar compound. sielc.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For pyrazole derivatives, silica (B1680970) gel 60 F254 plates are typically used as the stationary phase. rsc.org The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation. A common mobile phase for compounds of intermediate polarity might be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent like ethyl acetate (B1210297) or methanol. Visualization of the separated spots on the TLC plate can be achieved under a UV lamp (at 254 nm) or by using an iodine chamber. rsc.orgijtsrd.com

Chiral Chromatography

For derivatives of this compound that are chiral, their separation into individual enantiomers is crucial, especially in pharmaceutical applications. Chiral HPLC is the most common technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have proven to be very effective for the separation of pyrazole enantiomers. nih.gov The separation can be achieved using different elution modes, including normal phase (e.g., hexane/isopropanol) and polar organic mode (e.g., acetonitrile). nih.gov The choice of mobile phase can significantly impact the resolution and analysis time. The interactions responsible for chiral recognition on these CSPs often involve hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. nih.gov

Table 3: General Conditions for Chiral HPLC Separation of Pyrazole Derivatives

ParameterCondition
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Lux cellulose-2, Lux amylose-2)
Mobile Phase ModesNormal Phase (e.g., Hexane/Isopropanol) or Polar Organic Mode (e.g., Acetonitrile)
DetectionUV at a specific wavelength
PrincipleDifferential interaction of enantiomers with the chiral stationary phase

Based on general methods for chiral separation of pyrazole derivatives. nih.gov

Theoretical and Computational Investigations of 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are standard methods for investigating the electronic properties of molecules like pyrazole (B372694) derivatives. Such studies for analogous compounds typically involve optimizing the molecular geometry to find the most stable three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated to predict the molecule's behavior. These properties often include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which is critical for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Without specific DFT studies on 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide, quantitative data for these parameters are not available.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. For the broader class of pyrazole compounds, docking studies have been instrumental in explaining their biological activity. These simulations have explored interactions with various targets, including protein kinases, carbonic anhydrases, and DNA.

A typical molecular docking study for this compound would involve:

Obtaining the 3D crystal structure of a potential biological target from a database like the Protein Data Bank (PDB).

Preparing the 3D structure of the ligand (this compound).

Using a docking algorithm to place the ligand into the active site of the target protein.

Scoring the different poses to estimate the binding affinity and analyzing the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

This analysis would identify key amino acid residues in the target's active site that are crucial for binding, providing a rationale for the compound's potential mechanism of action. However, no such specific docking studies have been published for this compound.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computationally, this is often achieved through Quantitative Structure-Activity Relationship (QSAR) modeling. A 3D-QSAR study, for example, would involve:

A dataset of pyrazole analogs with known biological activities against a specific target.

Aligning the 3D structures of these molecules.

Generating fields around the molecules that represent their steric and electrostatic properties.

Building a statistical model that correlates these properties with biological activity.

Such a model can predict the activity of new, untested compounds and provide a visual representation of which structural features are important for enhancing or diminishing activity. For instance, studies on related aminopyrazoles have highlighted the importance of the amino group for certain activities. However, a specific computational SAR study for this compound is not available.

Tautomerism and Conformational Analysis

Pyrazoles are known to exhibit annular tautomerism, where a proton can migrate between the two nitrogen atoms of the pyrazole ring. For this compound, this phenomenon is blocked by the presence of the ethyl group at the N1 position.

However, other forms of tautomerism, such as amino-imino tautomerism of the 3-amino group and amide-imidic acid tautomerism of the 4-carboxamide group, are theoretically possible. Computational studies would be essential to determine the relative stability of these different tautomeric forms. By calculating the Gibbs free energy of each tautomer in various environments (e.g., in a vacuum, in different solvents), researchers can predict which form is likely to predominate under specific conditions. researchgate.net

Furthermore, conformational analysis is necessary to identify the most stable arrangement of the flexible ethyl and carboxamide side chains. This involves calculating the energy of the molecule as these bonds are rotated to find the lowest energy conformers. The specific tautomeric and conformational preferences of this compound have not been reported.

In silico Prediction of Biological Target Affinity and Selectivity

In silico methods can be used to screen a compound against a wide range of potential biological targets to predict its affinity and selectivity profile. This can involve reverse docking, where the molecule is docked against a library of known protein structures, or pharmacophore-based screening, where the compound's 3D arrangement of chemical features is compared to models of active sites.

These predictions can help to identify likely biological targets, suggest potential therapeutic applications, and anticipate possible off-target effects. Without experimental data to build and validate these computational models, any prediction of biological target affinity for this compound would be purely speculative.

Applications of 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide in Chemical and Biochemical Research

Building Blocks for Complex Heterocyclic Synthesis

The bifunctional nature of 3-amino-1-ethyl-1H-pyrazole-4-carboxamide, possessing both a nucleophilic amino group and a carboxamide moiety, makes it an ideal starting material for the construction of fused heterocyclic systems. These reactions typically involve the condensation of the aminopyrazole with a suitable dielectrophilic reagent, leading to the formation of a new ring fused to the pyrazole (B372694) core.

One of the most common applications is in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds with extensive biological activities. The reaction involves the cyclocondensation of the aminopyrazole with various one-carbon and two-carbon synthons. For example, reacting aminopyrazole derivatives with reagents like formamide (B127407), urea, or thiourea (B124793) can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-ones or the corresponding thiones. tsijournals.com Similarly, treatment with carbon disulfide can yield dithioxo-pyrazolo[3,4-d]pyrimidine derivatives. tsijournals.com

Furthermore, this pyrazole derivative is a precursor for other fused systems. Reaction with α,β-unsaturated nitriles can produce pyrazolo[1,5-a]pyrimidines. researchgate.net Diazotization of the amino group followed by coupling with active methylene (B1212753) compounds and subsequent cyclization is a known route to pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazine derivatives. researchgate.net The reactivity of the aminopyrazole scaffold allows for the generation of a diverse library of complex heterocyclic compounds. nih.govscirp.org

Table 1: Synthesis of Fused Heterocyclic Systems from Aminopyrazole Precursors
Aminopyrazole PrecursorReagent(s)Fused Heterocyclic SystemReference
5-Amino-1H-pyrazole-4-carbonitrileUrea or ThioureaPyrazolo[3,4-d]pyrimidine tsijournals.com
Ethyl 3-amino-1H-pyrazole-4-carboxylateα-Substituted CinnamonitrilesPyrazolo[1,5-a]pyrimidine researchgate.net
Ethyl 3-amino-1H-pyrazole-4-carboxylateDiazotization, Active Methylene CompoundsPyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazine researchgate.net
5-Amino-1H-pyrazole-4-carbonitrileCarbon DisulfidePyrazolo[3,4-d]pyrimidine-4,6-dithione tsijournals.com
5-Amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amidePropionic anhydride (B1165640)Pyrazolo[3,4-d]pyrimidin-4(5H)-one tsijournals.com

Intermediates in the Research and Development of Bioactive Molecules

The fused heterocyclic systems derived from aminopyrazoles, particularly pyrazolo[3,4-d]pyrimidines, are prominent scaffolds in medicinal chemistry. nih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of molecules with potential therapeutic applications. scirp.org Pyrazole derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comontosight.ai

A significant area of research involves the development of kinase inhibitors for cancer therapy. For instance, derivatives of 1H-pyrazole-3-carboxamide have been designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com By modifying the core structure, researchers have developed compounds with strong activity against both FLT3 and cyclin-dependent kinases (CDK2/4). mdpi.com Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been explored as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov

The adaptability of the aminopyrazole core allows for systematic structural modifications to optimize binding to biological targets and enhance pharmacological properties. This makes compounds like this compound foundational elements in the discovery pipeline for new drugs.

Table 2: Bioactive Molecules Derived from Aminopyrazole Intermediates
Core ScaffoldBiological TargetPotential Therapeutic AreaReference
1H-Pyrazole-3-carboxamideFLT3, CDK2/4Acute Myeloid Leukemia (AML) mdpi.com
Pyrazolo[3,4-d]pyrimidineEGFR-TKCancer nih.gov
5-AminopyrazoleBruton's Tyrosine Kinase (BTK)B-cell Malignancies mdpi.com
Pyrazolo[3,4-d]pyrimidinep38α KinaseInflammatory Diseases researchgate.net
5-AminopyrazoleDNA Gyrase, Topoisomerase IVBacterial Infections mdpi.com

Probes for Biochemical Pathway Elucidation

While the primary application of this compound is as a synthetic building block, its derivatives have potential for use as probes in biochemical research. The core pyrazole structure can be incorporated into larger molecules designed to interact with specific biological targets like enzymes or receptors. By including reporter groups such as fluorescent tags or photoaffinity labels, these molecules can be used to visualize, identify, and characterize components of biochemical pathways.

Although specific examples utilizing this compound as a direct precursor for such probes are not extensively documented, the principle is well-established for other heterocyclic systems. The functional handles on the molecule—the amino and carboxamide groups—provide convenient points for the attachment of such tags without significantly altering the core structure responsible for biological recognition. For example, a fluorescent dye could be attached to the amino group, allowing researchers to track the molecule's localization within a cell or its binding to a target protein.

Reagents in Specialized Organic Synthesis

Beyond its role in constructing fused heterocycles, the functional groups of this compound allow it to be used as a reagent in more specialized organic transformations.

The primary amino group is particularly reactive and can undergo a range of chemical modifications. A key reaction is diazotization, where the amino group is converted into a diazonium salt by treatment with nitrous acid. This diazonium intermediate is highly versatile and can be subjected to various subsequent reactions. For instance, it can be used in coupling reactions with activated aromatic compounds to form azo dyes or can undergo Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano group) onto the pyrazole ring. researchgate.net

Additionally, aminopyrazole derivatives can act as ligands in the synthesis of metal coordination compounds. medchemexpress.com The nitrogen atoms of the pyrazole ring and the amino group can coordinate with metal ions, leading to the formation of stable complexes with potential applications in catalysis or materials science. medchemexpress.com

Table 3: Specialized Reactions Involving Aminopyrazole Derivatives
Functional GroupReaction TypeDescriptionResulting Product/ApplicationReference
Amino GroupDiazotization-CouplingConversion to a diazonium salt, followed by reaction with an active methylene compound.Azo derivatives, precursors to fused heterocycles. researchgate.net
Amino Group, Ring NitrogensLigand FormationCoordination with metal ions (e.g., copper bromide).Metal coordination complexes for catalysis or materials research. medchemexpress.com
Amino GroupDeaminative TransformationsDiazotization followed by substitution (e.g., Sandmeyer iodination).Introduction of various functional groups onto the pyrazole ring. nih.gov

Future Directions and Emerging Research Perspectives for 3 Amino 1 Ethyl 1h Pyrazole 4 Carboxamide

Exploration of Novel Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established area of research, with numerous methods available for the construction of this heterocyclic ring system. However, the pursuit of novel synthetic methodologies for 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide and its analogues is driven by the need for more efficient, cost-effective, and environmentally friendly processes. Future research in this area will likely focus on the development of synthetic routes that offer greater control over regioselectivity and stereoselectivity, which are crucial for optimizing the biological activity of the final compounds.

One promising avenue of exploration is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for the preparation of pyrazole derivatives. Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, can streamline the synthetic process and reduce waste. The exploration of green chemistry principles, such as the use of safer solvents and catalysts, will also be a key focus in the development of next-generation synthetic methods for this class of compounds. A simple and efficient method for the synthesis of various pyrazole derivatives has been developed, highlighting the ongoing efforts to improve synthetic accessibility.

Synthetic ApproachPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisAccelerated reaction times, improved yieldsOptimization of reaction conditions for this compound
One-Pot SynthesisStreamlined process, reduced wasteDevelopment of multi-step, single-vessel procedures
Green ChemistryEnvironmentally friendly, improved safetyUse of benign solvents and catalysts, atom economy

Advanced Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For this compound, advanced SAR studies will be crucial for elucidating the key structural features required for potent and selective biological activity. These studies will involve the systematic modification of the core pyrazole scaffold and the substituent groups at various positions.

Future SAR studies will likely employ a combination of traditional medicinal chemistry approaches and modern computational techniques. The synthesis and biological evaluation of a diverse library of analogues will provide valuable data for understanding the SAR of this compound class. For instance, modifications to the ethyl group at the 1-position of the pyrazole ring could be explored to investigate the impact of steric bulk and lipophilicity on biological activity. Similarly, the carboxamide group at the 4-position could be replaced with other functional groups to probe for alternative interactions with biological targets. The extension of SAR studies on aminopyrazole derivatives has confirmed the pharmaceutical attractiveness of this class of compounds. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for accelerating the identification and optimization of new drug candidates. nih.govnih.gov For this compound, AI and ML can be applied across various stages of the discovery process, from target identification to lead optimization.

AI/ML ApplicationPotential ImpactKey Research Focus
Predictive ModelingPrioritization of synthetic targetsDevelopment of accurate models for biological activity and ADMET properties
Generative ModelsDesign of novel compounds with desired propertiesExploration of new chemical space around the this compound scaffold
Virtual ScreeningIdentification of potential hits from large compound librariesHigh-throughput screening of virtual libraries against specific biological targets

Mechanistic Investigations at a Molecular Level

A thorough understanding of the mechanism of action of a drug candidate at the molecular level is essential for its successful development. For this compound, detailed mechanistic investigations will be required to elucidate how it interacts with its biological target(s) and modulates cellular pathways. These studies will provide a rational basis for optimizing the compound's efficacy and selectivity.

A variety of experimental and computational techniques can be employed to investigate the mechanism of action of this compound. For example, biochemical assays can be used to identify the specific enzymes or receptors that are targeted by the compound. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the three-dimensional structure of the compound bound to its target protein. Molecular docking and molecular dynamics simulations can be used to model the binding interactions at the atomic level and to predict the effect of structural modifications on binding affinity. Molecular investigations of pyrazole-4-carboxamide analogues have confirmed their mechanism of action by observing the inhibition of specific cellular processes. nih.gov

Development of Next-Generation Analogues for Specific Biological Targets

The ultimate goal of research on this compound is the development of next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties for specific biological targets. The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide range of clinically used drugs with diverse therapeutic applications. nih.gov This versatility suggests that this compound can serve as a starting point for the development of new drugs targeting a variety of diseases.

Q & A

Q. What are the common synthetic routes for 3-Amino-1-ethyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with condensation of ethyl acetoacetate derivatives with substituted amines, followed by cyclization using hydrazine hydrate. For example, analogous pyrazole derivatives are synthesized via Vilsmeier–Haack reactions to form intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde . Characterization relies on melting point analysis (e.g., derivatives in show m.p. ranges of 150–247°C) and spectroscopic methods (FT-IR, NMR) to confirm functional groups and regiochemistry .

Q. What analytical techniques are critical for confirming the structure of this compound and its derivatives?

Key techniques include:

  • Melting Point Analysis : Used to assess purity and compare with literature values (e.g., 178–247°C for carboxamide derivatives) .
  • Spectroscopy : 1^1H/13^13C NMR to verify substituent positions and hydrogen bonding, and LC-MS to confirm molecular weight .
  • Chromatography : HPLC or GC for purity assessment, especially when scaling up reactions .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a scaffold for drug discovery, particularly in designing inhibitors targeting enzymes like kinases or receptors involved in inflammation and cancer. Analogous pyrazole carboxamides exhibit bioactivity through hydrogen bonding and π-π interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Advanced strategies include:

  • Catalysis : Using palladium or copper catalysts to accelerate cyclization steps .
  • Flow Chemistry : Implementing continuous flow reactors for precise temperature control and reduced side reactions .
  • High-Throughput Screening : Identifying optimal molar ratios and solvent systems (e.g., DMF/THF mixtures) via automated platforms .

Q. How do structural modifications (e.g., substituent position) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Substituent Position : Meta-substituted benzyl groups enhance binding affinity to targets like COX-2, as seen in methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) on the pyrazole ring increase metabolic stability but may reduce solubility .

Q. How can researchers resolve contradictions in spectral data or biological assay results?

  • Spectral Ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by tautomerism in the pyrazole ring .
  • Biological Variability : Validate assays with positive controls (e.g., known kinase inhibitors) and replicate experiments under standardized conditions .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., reactive intermediates)?

  • Safety Protocols : Use inert atmospheres (N2_2) for hydrazine-mediated cyclization to prevent explosions .
  • Intermediate Stabilization : Trap reactive species (e.g., acyl chlorides) with scavengers like silica-bound amines .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s stability under physiological conditions?

  • Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Metabolic Studies : Use liver microsomes or cytochrome P450 isoforms to identify major metabolites .

Q. What computational tools are effective for predicting binding modes with target proteins?

  • Docking Simulations : Software like AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for assessing dynamic stability of ligand-protein complexes over 100-ns trajectories .

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